6-(Benzyloxy)-4-chloro-7-methoxyquinoline
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Overview
Description
6-(Benzyloxy)-4-chloro-7-methoxyquinoline is an organic compound with the molecular formula C17H14ClNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 4-position, a methoxy group at the 7-position, and a benzyloxy group at the 6-position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroquinoline, methoxybenzene, and benzyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures to ensure complete conversion and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature and pressure control systems.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyloxy)-4-chloro-7-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 7-methoxy-6-benzyloxyquinoline.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 7-Methoxy-6-benzyloxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzyloxy)-4-chloro-7-methoxyquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
4-Chloro-6-methoxyquinoline: Lacks the benzyloxy group, making it less lipophilic.
7-Methoxy-6-benzyloxyquinoline: Lacks the chloro group, which may affect its reactivity and biological activity.
4-Chloro-7-benzyloxyquinoline: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness: 6-(Benzyloxy)-4-chloro-7-methoxyquinoline is unique due to the presence of all three functional groups (chloro, methoxy, and benzyloxy) on the quinoline ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14ClNO2 |
---|---|
Molecular Weight |
299.7 g/mol |
IUPAC Name |
4-chloro-7-methoxy-6-phenylmethoxyquinoline |
InChI |
InChI=1S/C17H14ClNO2/c1-20-16-10-15-13(14(18)7-8-19-15)9-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
VKIDMVXAAMVIKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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